Methyl 4-bromo-1-(bromomethyl)-2-naphthoate
Description
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate (C₁₃H₁₀Br₂O₂; MW: 354.03 g/mol) is a brominated naphthalene derivative featuring a bromine atom at position 4, a bromomethyl (-CH₂Br) group at position 1, and a methyl ester (-COOCH₃) at position 2. The bromine and bromomethyl substituents enhance its reactivity, enabling cross-coupling or alkylation reactions for further derivatization .
Properties
CAS No. |
1354035-49-6 |
|---|---|
Molecular Formula |
C13H10Br2O2 |
Molecular Weight |
358.02 g/mol |
IUPAC Name |
methyl 4-bromo-1-(bromomethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10Br2O2/c1-17-13(16)10-6-12(15)9-5-3-2-4-8(9)11(10)7-14/h2-6H,7H2,1H3 |
InChI Key |
CYVXDEDEMWCKGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of Methyl 2-Naphthoate Derivatives
Selective bromination is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. For example, methyl 4-bromo-1-naphthoate can be synthesized by reacting methyl 1-naphthoate with bromine in glacial acetic acid, which affords high regioselectivity at the 4-position on the naphthalene ring.
| Parameter | Condition | Outcome |
|---|---|---|
| Brominating agent | Bromine in glacial acetic acid | Selective 4-bromination |
| Temperature | Room temperature to reflux | High yield, controlled reaction |
| Solvent | Glacial acetic acid | Good solubility and selectivity |
| Yield | Up to 85% | Pure methyl 4-bromo-1-naphthoate |
The introduction of the bromomethyl group at the 1-position is commonly achieved via radical bromination of the methyl group attached to the naphthalene ring. This is typically done using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) in solvents like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions (70–78 °C) with good selectivity.
| Parameter | Condition | Outcome |
|---|---|---|
| Brominating agent | N-bromosuccinimide (NBS) | Bromomethylation at 1-position |
| Catalyst | Benzoyl peroxide (BPO) | Radical initiation |
| Solvent | Carbon tetrachloride (CCl4) | Stable reaction medium |
| Temperature | 70–78 °C (reflux) | Efficient bromomethylation |
| Yield | ~79% (based on 1-methyl naphthalene) | High purity bromomethyl product |
Esterification and Final Product Formation
The methyl ester functionality is introduced or preserved through esterification or by starting with methyl 2-naphthoate derivatives. In some synthetic routes, oxidation and subsequent esterification steps are used to convert intermediates into the desired methyl ester. For example, oxidation of methyl 4-bromo-1-(bromomethyl)-2-naphthoate precursors under acidic conditions with methanol and sulfuric acid yields the methyl ester product.
| Parameter | Condition | Outcome |
|---|---|---|
| Reagents | Methanol and concentrated sulfuric acid | Esterification of carboxylic acid |
| Temperature | Reflux | Efficient ester formation |
| Solvent | Methanol | Good solubility and reaction control |
| Yield | High (typically >80%) | Pure methyl ester product |
A comprehensive synthesis approach reported involves:
- Step 1: Bromination of 1-methyl naphthalene using NBS in acetonitrile at 20–25 °C to yield 4-bromo-1-methyl naphthalene with 99% yield.
- Step 2: Radical bromination of the methyl group with NBS and BPO in CCl4 at 70–78 °C to form 4-bromo-1-(bromomethyl) naphthalene (79% yield).
- Step 3: Conversion of the bromomethyl intermediate to 4-bromo-1-naphthaldehyde via a Sommelet reaction using hexamethylenetetramine in acetic acid/water at 95–105 °C.
- Step 4: Oximation and dehydration steps to further functionalize the compound if needed.
- Step 5: Final esterification to obtain this compound.
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination | NBS, acetonitrile, 20–25 °C | 99 | Selective aromatic bromination |
| 2 | Bromomethylation | NBS, BPO, CCl4, reflux 70–78 °C | 79 | Radical substitution on methyl |
| 3 | Sommelet reaction | Hexamethylenetetramine, acetic acid/water, 95–105 °C | 71–85 | Conversion to aldehyde |
| 4 | Oximation & dehydration | Hydroxylamine, acid/base conditions | Variable | Optional functionalization |
| 5 | Esterification | Methanol, H2SO4, reflux | >80 | Methyl ester formation |
- The use of N-bromosuccinimide (NBS) as a brominating agent is favored for its mild reaction conditions and high selectivity, minimizing by-products and corrosion issues compared to elemental bromine.
- Radical bromination using BPO as an initiator ensures efficient bromomethylation with controlled temperature to avoid overbromination or decomposition.
- The Sommelet reaction is an effective method for converting bromomethyl groups into aldehydes, which can be further transformed or esterified as needed.
- Esterification under acidic methanolic reflux conditions provides high yields of methyl esters with straightforward purification.
- The overall synthetic route is amenable to scale-up and industrial production due to mild conditions, high yields, and environmentally manageable reagents.
The preparation of this compound is well-established through a sequence of selective bromination, radical bromomethylation, functional group transformations, and esterification. The use of N-bromosuccinimide and benzoyl peroxide under controlled conditions provides high selectivity and yield. The methods are supported by detailed experimental data and are suitable for both laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthyl alcohols.
Scientific Research Applications
Pharmaceutical Development
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate serves as an important intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases, including cancer and neurological disorders. The compound's bromine atoms enhance its reactivity, making it suitable for nucleophilic substitution reactions that are crucial in drug design .
Organic Synthesis
The compound is widely utilized as a building block in organic chemistry. It participates in various reactions such as:
- Nucleophilic Substitution : The bromine atoms can be replaced with other functional groups, facilitating the creation of diverse derivatives.
- Suzuki-Miyaura Coupling : this compound can engage in cross-coupling reactions to form biaryl compounds, which are essential in materials science and medicinal chemistry .
- Reduction Reactions : It can be reduced to yield alcohols or other functional groups, expanding its utility in synthetic pathways.
Biological Studies
In biological research, this compound is employed to study enzyme interactions and as a probe in biochemical assays. Its derivatives have been investigated for their potential effects on various biological targets, including ion channels and receptors involved in neurological conditions .
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the synthesis of antiviral compounds using this compound as a precursor. The research focused on modifying the compound to enhance its efficacy against viral infections. The results indicated that specific modifications led to increased antiviral activity, showcasing the compound's potential in drug development.
Case Study 2: Enzyme Inhibition Studies
Research involving structure-activity relationship (SAR) studies highlighted how derivatives of this compound could selectively inhibit certain receptors involved in neuropathic pain. This study emphasized the importance of the compound in developing targeted therapies with minimized side effects .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Used to create biologically active compounds for various diseases |
| Organic Chemistry | Building block for complex molecules | Engages in nucleophilic substitutions and coupling reactions |
| Biological Research | Probe for enzyme interactions | Helps study biochemical pathways and receptor activities |
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-(bromomethyl)-2-naphthoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to various derivatives that can interact with biological targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiating features are its dual bromine substituents (at positions 1 and 4) and the methyl ester at position 2. Below is a comparative analysis with structurally related naphthoate derivatives:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Stability: Bromomethyl groups (as in the target compound) may increase sensitivity to light and moisture compared to non-brominated analogues, necessitating inert storage conditions .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 4-bromo-1-(bromomethyl)-2-naphthoate in laboratory settings?
- Methodological Answer : Safety measures include:
- Eye Exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist .
- Skin Contact : Washing with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .
- General Handling : Use personal protective equipment (PPE) and work in a fume hood, as brominated compounds often exhibit uncharacterized toxicity .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Synthesis typically involves:
- Bromination : Sequential bromination of naphthalene derivatives at specific positions (e.g., 4- and 1-methyl) using reagents like NBS (N-bromosuccinimide) .
- Esterification : Reaction of the brominated naphthoic acid with methanol under acid catalysis .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product, confirmed via NMR and melting point analysis .
Q. How is the structural identity of this compound validated?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction resolves bond angles (e.g., C–Br bond lengths ≈1.9 Å) and confirms substituent positions .
- Spectroscopic Techniques : H NMR (e.g., methyl ester resonance at δ 3.9–4.1 ppm) and IR (C=O stretch ~1720 cm) .
Advanced Research Questions
Q. How can discrepancies between computational modeling and experimental crystallographic data for this compound be resolved?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed electron density maps (using functionals like B3LYP) with experimental X-ray data to identify steric or electronic mismatches .
- Refinement Tools : Use SHELXL to adjust thermal parameters and occupancy ratios, particularly for disordered bromine atoms .
- Case Example : In Methyl 1-bromo-2-naphthoate, torsional angles (e.g., C3–C11–O1–C12 = 178.9°) were refined iteratively to align with DFT predictions .
Q. What mechanistic insights explain the reactivity of the brominated positions in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The 4-bromo group is more electrophilic due to conjugation with the ester moiety, favoring Suzuki-Miyaura couplings .
- Steric Considerations : The 1-(bromomethyl) group may hinder reactivity at adjacent positions, necessitating bulky ligands (e.g., SPhos) for Pd-catalyzed reactions .
- Experimental Validation : Replace bromine with iodine via Finkelstein reaction (KI/acetone) to assess leaving-group efficiency .
Q. What strategies optimize crystal growth for X-ray analysis of this compound derivatives?
- Methodological Answer :
- Solvent Selection : Slow evaporation of acetone or dichloromethane solutions yields high-quality crystals .
- Temperature Control : Crystallization at 273 K minimizes thermal motion artifacts .
- Automated Tools : SHELXT assists in space-group determination and initial structure solution from diffraction data .
Q. How do competing reaction pathways affect the purity of this compound during synthesis?
- Methodological Answer :
- Byproduct Analysis : Monitor for di-brominated side products (e.g., 1,4-dibromo isomers) via GC-MS or HPLC .
- Kinetic Control : Use low temperatures (−20°C) during bromination to favor mono-substitution .
- Workflow Example : In methyl naphthoate syntheses, quenching with NaSO removes excess Br, improving yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
